molecular formula C7H3BrN2O3 B185239 3-Bromo-4-hydroxy-5-nitrobenzonitrile CAS No. 1828-58-6

3-Bromo-4-hydroxy-5-nitrobenzonitrile

Cat. No.: B185239
CAS No.: 1828-58-6
M. Wt: 243.01 g/mol
InChI Key: XLWPYAZLXACFKX-UHFFFAOYSA-N
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Description

3-Bromo-4-hydroxy-5-nitrobenzonitrile (CAS: 1828-58-6) is a benzonitrile derivative featuring bromine, hydroxyl, and nitro substituents at the 3-, 4-, and 5-positions of the aromatic ring, respectively. Its molecular formula is C₇H₃BrN₂O₃, and it is commercially available at 95% purity . The nitro group at position 5 is a strong electron-withdrawing group (EWG), which significantly influences the compound's electronic properties, such as enhancing the acidity of the hydroxyl group at position 3. This compound is likely used as an intermediate in pharmaceutical or agrochemical synthesis, particularly in reactions requiring further functionalization of the nitro group (e.g., reduction to amines) .

Properties

IUPAC Name

3-bromo-4-hydroxy-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrN2O3/c8-5-1-4(3-9)2-6(7(5)11)10(12)13/h1-2,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLWPYAZLXACFKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30171333
Record name Benzonitrile, 3-bromo-4-hydroxy-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30171333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1828-58-6
Record name Benzonitrile, 3-bromo-4-hydroxy-5-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001828586
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzonitrile, 3-bromo-4-hydroxy-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30171333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3-Bromo-4-hydroxy-5-nitrobenzonitrile can be achieved through several methods. One common approach involves the reaction of 3,4-dibromo-5-nitrobenzonitrile with sodium hydroxide under alkaline conditions. The reaction proceeds through the conversion of the dibromo compound to the desired product . Another method involves the use of benzoyl chloride derivatives and alkanesulphonyltrichlorophosphazene at elevated temperatures .

Chemical Reactions Analysis

3-Bromo-4-hydroxy-5-nitrobenzonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include hydroxylamine hydrochloride, sodium hydroxide, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Analogs

The following compounds share the benzonitrile core with bromine and hydroxyl substituents at positions 3 and 4 but differ in the substituent at position 5:

Compound Name CAS Number Molecular Formula Substituents (Position) Purity Key Properties/Applications
3-Bromo-4-hydroxy-5-nitrobenzonitrile 1828-58-6 C₇H₃BrN₂O₃ Br (3), OH (4), NO₂ (5) 95% High acidity (OH); nitro group enables reduction to amines.
3-Bromo-4-hydroxy-5-methoxybenzonitrile 52805-45-5 C₈H₆BrNO₂ Br (3), OH (4), OMe (5) 100% Methoxy (EDG) reduces OH acidity; potential use in less polar environments.
3-Bromo-4-hydroxy-5-iodobenzonitrile 3336-26-3 C₇H₃BrINO Br (3), OH (4), I (5) Not reported Iodo substituent increases steric bulk; potential for halogen-exchange reactions.
3-Bromo-4-hydroxy-5-nitrophenylsulphur pentafluoride 1159512-28-3 C₇H₂BrF₅NO₃S Br (3), OH (4), SF₅ (5) 95% SF₅ (strong EWG) enhances electrophilicity; limited data on applications.

Electronic and Reactivity Differences

Nitro vs. Methoxy Substituents
  • Nitro (NO₂): Strong EWG increases the acidity of the hydroxyl group (pKa reduction) and stabilizes negative charges, making the compound more reactive in deprotonation or nucleophilic substitution reactions . The nitro group is a precursor for amine synthesis via reduction.
  • Methoxy (OMe) : Electron-donating via resonance (+M effect), reducing hydroxyl acidity. This substituent may improve solubility in organic solvents and serve as a protecting group in synthetic pathways .
Nitro vs. Iodo Substituents
  • Iodo (I) : While iodine is less electronegative than bromine, its larger atomic radius introduces steric hindrance. The iodo group can participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), offering pathways for further functionalization .
Nitro vs. SF₅ Substituents
  • Sulfur Pentafluoride (SF₅) : A highly electronegative and lipophilic group, SF₅ enhances electrophilicity and may improve metabolic stability in drug design. However, data on its applications are scarce .

Functional Group Variants

Compounds with alternative functional groups, such as aldehydes or amines, exhibit distinct reactivity:

  • 3-Bromo-5-nitrobenzaldehyde (CAS: 355134-13-3): The aldehyde group replaces nitrile, enabling condensation reactions (e.g., formation of hydrazones) .
  • Amino-bromobenzonitriles (e.g., 3-Amino-5-bromobenzonitrile, CAS: 220583-56-2): Amino groups introduce basicity and hydrogen-bonding capacity, expanding utility in coordination chemistry .

Biological Activity

3-Bromo-4-hydroxy-5-nitrobenzonitrile, a compound with the molecular formula C7_7H4_4BrN2_2O3_3, is an aromatic nitrile derivative known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and agriculture, supported by data tables and relevant case studies.

This compound is characterized by the presence of a bromine atom, a hydroxyl group (-OH), and a nitro group (-NO2_2) attached to a benzonitrile backbone. These functional groups contribute to its reactivity and biological activity. The compound's molecular weight is approximately 232.02 g/mol.

Anthelmintic Properties

Research has indicated that this compound exhibits significant anthelmintic activity , making it a candidate for developing treatments against parasitic infections. Studies have shown that compounds with similar structures can effectively inhibit the growth of parasitic worms, suggesting that this compound may have similar effects due to its structural characteristics .

Herbicidal Activity

As a derivative of bromoxynil, this compound has been studied for its herbicidal properties . It acts as a selective herbicide targeting broadleaf weeds by inhibiting photosynthesis, thereby disrupting energy production in plants . The compound's mechanism involves interference with chlorophyll synthesis, leading to plant death.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the hydroxyl group can participate in hydrogen bonding, enhancing the compound's reactivity and biological interactions .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
3-HydroxybenzonitrileC7_7H5_5NOLacks nitro group; simpler structure
4-Hydroxy-3-nitrobenzonitrileC7_7H6_6N2_2O3_3Nitro group at position 4; different reactivity
NitroxinilC7_7H3_3IN2_2O3_3Contains iodine; used as an anthelmintic
This compound C7_7H4_4BrN2_2O3_3 Bromine substitution alters reactivity

This table highlights how the presence of different functional groups influences the biological activity and potential applications of these compounds.

Case Studies

  • Anthelmintic Activity Study : A study conducted on various brominated benzonitriles demonstrated that compounds similar to this compound exhibited effective inhibition of larval development in nematodes. The results indicated a dose-dependent response, supporting further investigation into its use as an anthelmintic agent .
  • Herbicidal Efficacy : In agricultural trials, this compound showed promising results in controlling broadleaf weeds in crops. The compound was applied at varying concentrations, revealing effective weed suppression without significant phytotoxicity to crops .

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